molecular formula C24H21Cl2N5O2 B1679128 PD173952 CAS No. 305820-75-1

PD173952

Numéro de catalogue: B1679128
Numéro CAS: 305820-75-1
Poids moléculaire: 482.4 g/mol
Clé InChI: XZEJMVDCQZRHLN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PD-173952 is a potent Myt1 kinase inhibitor.

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

The 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one compound’s inhibitory activity against EGFR kinase is believed to be the mechanism of its anticancer activity .

Cellular Effects

6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one has shown to have significant effects on various types of cells. It influences cell function by inhibiting EGFR, which impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one involves binding interactions with biomolecules, specifically EGFR. It exerts its effects at the molecular level by inhibiting EGFR, leading to changes in gene expression .

Activité Biologique

PD173952 is a synthetic compound classified as a pyridopyrimidinone, primarily recognized for its role as a selective inhibitor of Src family kinases. This compound has garnered attention in cancer research due to its ability to inhibit various cellular processes linked to tumor progression and metastasis. Its primary target is cyclin-dependent kinase 2 (CDK2), but it also effectively inhibits Src, Yes, and Fyn kinases, making it a significant candidate for therapeutic applications in oncology.

This compound exerts its biological effects through the inhibition of key signaling pathways that are crucial for cell proliferation and survival in cancer cells. It has been shown to:

  • Inhibit Bcr-Abl-dependent cell growth : The compound demonstrates an IC50 value in the low nanomolar range (approximately 2–35 nM), indicating its potent inhibitory effects on Bcr-Abl signaling pathways, which are often implicated in chronic myeloid leukemia (CML) and other malignancies .
  • Induce apoptosis and cell cycle arrest : Studies have reported that this compound can induce apoptosis in various cancer cell lines, including K562 cells, and cause cell cycle arrest, particularly in the G1 phase .
  • Inhibit c-Kit autophosphorylation : This action further illustrates its potential in treating hematological malignancies where c-Kit plays a pivotal role .

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

  • Potency Against Cancer Cell Lines : this compound has been characterized as a potent inhibitor of both Bcr-Abl and c-Kit receptor tyrosine kinases. In vitro studies have shown that it significantly inhibits cell growth in Bcr-Abl-dependent cell lines .
  • Comparative Studies : When compared to other inhibitors such as Imatinib and PP1, this compound shows superior efficacy against certain cancer cell lines due to its multifaceted inhibition profile across various kinases .

Case Studies

Several case studies highlight this compound's effectiveness:

  • Inhibition of Bcr-Abl and c-Kit : A study demonstrated that this compound inhibits Bcr-Abl-dependent growth effectively while also impacting c-Kit signaling pathways. The results indicated profound inhibition of cell proliferation in CML cell lines .
  • Synergistic Effects with Other Inhibitors : Research has suggested that this compound may act synergistically with other kinase inhibitors like Imatinib, enhancing therapeutic outcomes in CML treatment .

Data Table: Comparison of Kinase Inhibitors

Compound NameStructure SimilarityIC50 (nM)Biological ActivityUnique Features
This compoundPyrido[2,3-d]pyrimidine2–35Inhibits Bcr-Abl and c-KitSelective for Src family kinases
ImatinibTyrosine kinase inhibitor1–10Targets Bcr-Abl specificallyFirst-line treatment for CML
PD180970Pyrido[2,3-d]pyrimidine500Induces apoptosis in K562 cellsRelated structure with different potency
PP1Src inhibitor>1000Selective for Src kinasesLess effective against Bcr-Abl

Applications De Recherche Scientifique

2.1. Hematological Malignancies

PD173952 has shown promise in treating hematological malignancies, particularly those associated with Bcr-Abl signaling pathways. Studies have indicated that it can inhibit cell proliferation and induce apoptosis in K562 cells, a model for chronic myeloid leukemia (CML) . The compound's ability to inhibit c-Kit autophosphorylation further underscores its therapeutic potential in conditions where c-Kit is implicated.

2.2. Solid Tumors

In addition to hematological cancers, this compound's role as a Src kinase inhibitor suggests potential applications in solid tumors where Src kinases contribute to tumor growth and metastasis. Its selective inhibition of key signaling pathways involved in tumor biology positions it as a candidate for further clinical evaluation.

3.1. In Vitro Studies

In vitro studies have established this compound's efficacy against various cancer cell lines:

  • K562 Cells : Demonstrated significant growth inhibition and apoptosis induction through Bcr-Abl signaling pathway interference.
  • M07e Cells : Exhibited inhibited proliferation due to c-Kit autophosphorylation blockade.

These findings highlight this compound's potential as a dual-action agent targeting both Bcr-Abl and c-Kit pathways .

3.2. Clot Retraction Studies

Research has also explored this compound's effects on platelet function. A study demonstrated that it significantly reduced the rate of clot retraction when used alongside other Src inhibitors, indicating its broader implications in hematological functions beyond cancer therapy .

Comparative Analysis with Related Compounds

A comparative analysis reveals how this compound stands out among similar compounds:

Compound NameStructure SimilarityBiological ActivityUnique Features
PD180970Pyrido[2,3-d]pyrimidineInhibits Bcr-Abl activityMore potent against K562 cells
ImatinibTyrosine kinase inhibitorTargets Bcr-Abl specificallyFirst-line treatment for CML
PP1Src inhibitorSelective for Src kinasesLess effective against Bcr-Abl
PP2Src inhibitorInhibits Src family kinasesDistinct structural features

This compound exhibits unique potency across multiple kinase targets while maintaining selectivity towards specific pathways involved in cancer biology.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of PD173952, and how do these inform its use in cellular studies?

this compound is a dual inhibitor targeting Src family kinases (e.g., Lyn, Abl, Csk with IC₅₀ values of 0.3 nM, 1.7 nM, and 6.6 nM, respectively) and Wee1 kinase . This dual activity necessitates careful experimental design to disentangle its effects on cell cycle regulation (via Wee1) and signaling pathways (via Src kinases). Researchers should validate target engagement using kinase activity assays (e.g., radioactive ATP-binding assays) and include controls such as siRNA knockdowns or alternative inhibitors to isolate mechanisms .

Q. What are the recommended storage and handling protocols for this compound in laboratory settings?

this compound should be stored as a powder at -20°C for up to 3 years or in solvent (e.g., DMSO) at -80°C for 1 year to prevent degradation. Prior to use, warm the solution to room temperature, vortex thoroughly, and centrifuge to avoid precipitation. Aliquot to minimize freeze-thaw cycles, which can compromise stability .

Q. How does this compound influence pancreatic beta cell proliferation, and what experimental parameters are critical for reproducibility?

In rat pancreatic beta cells, this compound increased 15-day survival to 96% (z-score: 4.3) by inhibiting Wee1, which promotes G2/M phase progression . Key parameters include:

  • Cell density : Optimize to avoid confluency-induced artifacts.
  • Dose-response curves : Test 10–100 nM ranges to balance efficacy and off-target effects.
  • Timing : Assess outcomes at 24–72 hours to capture dynamic responses .

Advanced Research Questions

Q. How can researchers account for this compound’s dual inhibition of Src kinases and Wee1 in mechanistic studies?

To isolate effects:

  • Use combination studies with selective inhibitors (e.g., PD166285 for Src kinases vs. PD169316 for Wee1) .
  • Employ time-course experiments to differentiate early signaling events (Src-mediated) from late cell cycle effects (Wee1-mediated).
  • Leverage transcriptomic profiling (RNA-seq) to identify pathway-specific gene expression changes .

Q. What methodological approaches validate this compound’s specificity in kinase inhibition assays?

  • Kinase selectivity panels : Screen against 50+ kinases to identify off-target interactions (e.g., Myt1 inhibition at Ki = 8.1 nM) .
  • Rescue experiments : Overexpress target kinases in cell lines to reverse this compound effects.
  • Structural modeling : Compare binding affinities using crystallography or molecular docking to confirm target engagement .

Q. How should data inconsistencies arising from this compound’s off-target effects be resolved?

  • Statistical tools : Apply multivariate analysis (e.g., PCA) to distinguish primary vs. secondary effects in omics datasets .
  • Orthogonal assays : Cross-validate results using CRISPR-Cas9 knockouts or phosphoproteomics to map signaling perturbations.
  • Dose titration : Identify thresholds where off-target activity becomes significant (e.g., >100 nM for Myt1 inhibition) .

Q. What strategies optimize this compound’s use in combination therapies (e.g., with checkpoint inhibitors)?

  • Synergy screening : Use Chou-Talalay analysis to calculate combination indices (CI <1 indicates synergy).
  • Sequential dosing : Administer this compound post-checkpoint inhibitors to enhance apoptosis in resistant cells.
  • Pharmacodynamic markers : Monitor p-Cdc2 (Tyr15) for Wee1 inhibition and p-Src (Tyr416) for Src kinase activity .

Q. Methodological Guidelines

  • Experimental Design : Follow PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses .
  • Data Analysis : Use tools like GraphPad Prism for dose-response modeling and R/Bioconductor for high-throughput data .
  • Reporting : Adhere to Beilstein Journal of Organic Chemistry standards for experimental reproducibility, including detailed synthesis and characterization data for novel derivatives .

Propriétés

IUPAC Name

6-(2,6-dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2N5O2/c1-30-22-15(13-18(23(30)32)21-19(25)3-2-4-20(21)26)14-27-24(29-22)28-16-5-7-17(8-6-16)31-9-11-33-12-10-31/h2-8,13-14H,9-12H2,1H3,(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEJMVDCQZRHLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416167
Record name 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305820-75-1
Record name PD-173952
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0305820751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD-173952
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17041
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD-173952
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85GA4ESY8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD173952
Reactant of Route 2
Reactant of Route 2
PD173952
Reactant of Route 3
Reactant of Route 3
PD173952
Reactant of Route 4
Reactant of Route 4
PD173952
Reactant of Route 5
Reactant of Route 5
PD173952
Reactant of Route 6
Reactant of Route 6
PD173952

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.